6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide, also known as CFTRinh-172, is a compound that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases.
Mechanism of Action
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide works by inhibiting the function of the CFTR protein, which regulates the movement of salt and water in and out of cells. It binds to a specific site on the CFTR protein, preventing it from opening and allowing ions to pass through. This results in increased hydration of the airway surface liquid, which can improve respiratory function in CF patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the hydration of the airway surface liquid, which can improve respiratory function in CF patients. It has also been shown to reduce inflammation and mucus production in the airways.
Advantages and Limitations for Lab Experiments
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has a number of advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and can be obtained from commercial sources.
One limitation of this compound is that it can be toxic at high concentrations. It is important to carefully control the concentration of this compound in lab experiments to avoid toxicity. It is also important to note that this compound is a specific inhibitor of the CFTR protein and may not be effective in treating diseases that do not involve CFTR dysfunction.
Future Directions
There are a number of future directions for research on 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide. One area of focus is improving the efficacy and safety of the compound for use in clinical trials. Researchers are also exploring the potential applications of this compound in treating other diseases, such as COPD and asthma.
Another area of focus is studying the mechanism of action of this compound in more detail. Researchers are exploring the specific binding site of this compound on the CFTR protein and how it interacts with other proteins and molecules in the cell.
Finally, researchers are exploring the potential for developing new compounds that are more effective and less toxic than this compound. These compounds may have improved efficacy and safety profiles and may be more effective in treating a wider range of diseases.
Synthesis Methods
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is a synthetic compound that was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 3-chloronicotinoyl chloride with 3-fluoro-4-methanesulfinylaniline to form 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)nicotinamide, which is then reacted with sodium sulfonate to produce this compound.
Scientific Research Applications
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells.
This compound has been shown to inhibit the function of the CFTR protein, which can lead to improved respiratory function in CF patients. It has also been studied for its potential applications in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
properties
IUPAC Name |
6-chloro-N-(3-fluoro-4-methylsulfinylphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3S2/c1-20(17)11-4-2-8(6-10(11)14)16-21(18,19)9-3-5-12(13)15-7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRIWTWMARCXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.